![molecular formula C8H13NO2 B070237 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one CAS No. 186090-08-4](/img/structure/B70237.png)
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one is a heterocyclic compound that features a unique structure combining a pyrrole ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . The reaction conditions often include heating under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
6H-1,2-oxazin-6-ones: These compounds share a similar oxazine ring structure and have varied biological activities, including antimicrobial and anticancer properties.
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, such as antiviral and antifungal effects.
Uniqueness
What sets 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one apart is its specific combination of a pyrrole ring and an oxazine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
186090-08-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
7-methyl-1,3,4,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-6-4-7-5-11-3-2-9(7)8(6)10/h6-7H,2-5H2,1H3 |
InChI Key |
PJVADNXBKVWEQP-UHFFFAOYSA-N |
SMILES |
CC1CC2COCCN2C1=O |
Canonical SMILES |
CC1CC2COCCN2C1=O |
Synonyms |
6H-Pyrrolo[2,1-c][1,4]oxazin-6-one, hexahydro-7-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


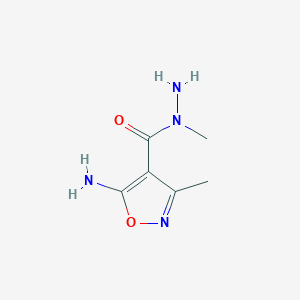
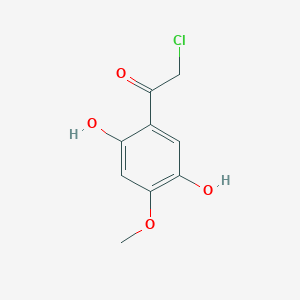
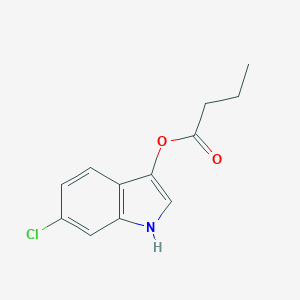
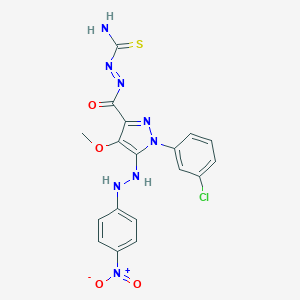
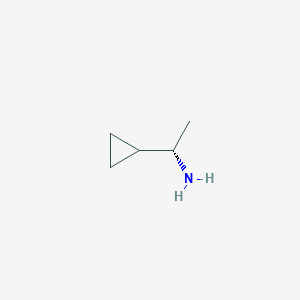
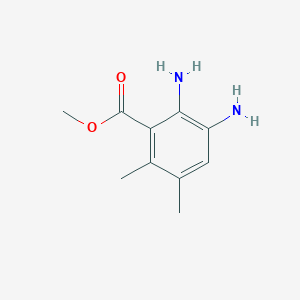

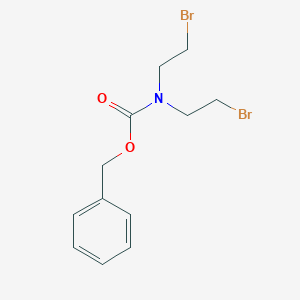
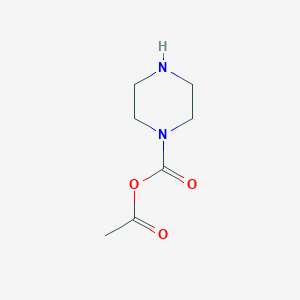
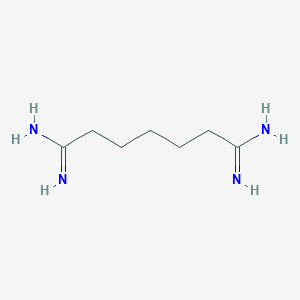
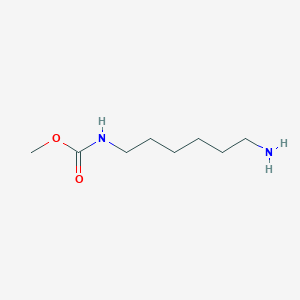

![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
